molecular formula C10H15N3O2 B15314338 tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate

tert-butylN-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate

Cat. No.: B15314338
M. Wt: 209.24 g/mol
InChI Key: HPSCOSIIDMSLTI-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate: is a synthetic organic compound that features a diazirine ring, a carbamate group, and an alkyne moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate typically involves multiple steps:

    Formation of the diazirine ring: This can be achieved through the reaction of a suitable precursor with a diazo compound under photolytic or thermal conditions.

    Introduction of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the alkyne moiety: The final step involves the coupling of the diazirine-containing intermediate with propargyl bromide under basic conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The alkyne moiety can undergo oxidation reactions to form various oxygenated products.

    Reduction: The diazirine ring can be reduced to form amines or other nitrogen-containing compounds.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry:

    Photoaffinity labeling: The diazirine ring can be activated by UV light to form reactive intermediates that covalently bind to nearby molecules, making it useful for studying protein-ligand interactions.

Biology:

    Protein interaction studies: The compound can be used to identify and characterize protein-protein interactions in complex biological systems.

Medicine:

    Drug development: The unique structural features of the compound make it a potential candidate for the development of new therapeutic agents.

Industry:

    Material science: The compound’s reactivity can be harnessed for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, or O-H bonds, forming covalent adducts with target molecules. The alkyne moiety can also participate in click chemistry reactions, further expanding the compound’s utility in bioconjugation and labeling studies.

Comparison with Similar Compounds

  • tert-Butyl N-[(3H-diazirin-3-yl)methyl]carbamate
  • tert-Butyl N-(prop-2-yn-1-yl)carbamate
  • N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate

Uniqueness:

  • The combination of the diazirine ring, carbamate group, and alkyne moiety in tert-butyl N-[(3H-diazirin-3-yl)methyl]-N-(prop-2-yn-1-yl)carbamate provides a unique set of reactivity and functionalization options that are not present in the individual similar compounds. This makes it particularly valuable for applications requiring photoaffinity labeling and click chemistry.

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

tert-butyl N-(3H-diazirin-3-ylmethyl)-N-prop-2-ynylcarbamate

InChI

InChI=1S/C10H15N3O2/c1-5-6-13(7-8-11-12-8)9(14)15-10(2,3)4/h1,8H,6-7H2,2-4H3

InChI Key

HPSCOSIIDMSLTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)CC1N=N1

Origin of Product

United States

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